- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole, Science China: Chemistry, 2019, 62(5), 592-596

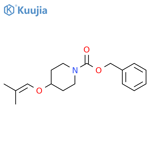

Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

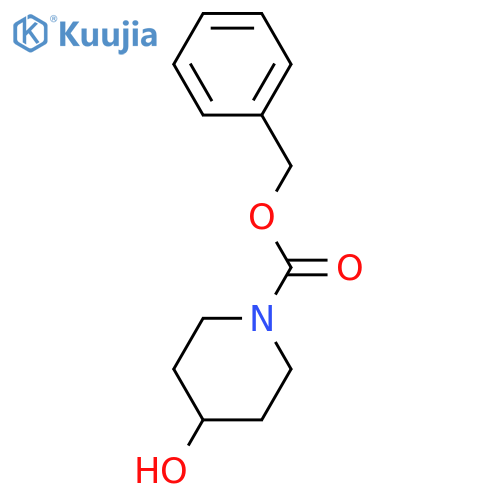

95798-23-5 structure

商品名:Benzyl 4-hydroxypiperidine-1-carboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Benzyl 4-hydroxypiperidine-1-carboxylate

- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- Benzyl 4-hydroxy-1-piperidinecarboxylate

- N-Benzyloxycarbonyl-4-Hydroxypiperidine

- N-CBZ-4-HYDROXY-1-PIPERIDINE

- 1-(Benzyloxycarbonyl)-4-piperidinol

- 1-Benzyloxycarbonyl-4-hydroxypiperidine

- 1-Benzyloxycarbonyl-4-piperidinol

- 1-Carbobenzoxy-4-hydroxypiperidine

- 1-Carbobenzoxy-4-piperidinol

- 1-Cbz-4-hydroxypiperidine

- 1-Cbz-4-piperidinol

- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester

- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester

- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate

- phenylmethyl 4-hydroxypiperidinecarboxylate

- 4-hydroxy-N-CBZ-piperidine

- 1-N-

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine

- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine

- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester

- N-(Benzyloxycarbonyl)-4-hydroxypiperidine

- N-(Benzyloxycarbonyl)piperidin-4-ol

- N-Cbz-piperidin-4-ol

- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate

- benzyl 4hydroxy-1-piperidinecarboxylate

- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- MB02152

- N-benzyloxycarbonyl piperidin-4-ol

- N-CBZ-4-HYDROXYPIPERIDINE

- SY010998

- EN300-69989

- benzyl 4-hydroxypiperidine-2-carboxylate

- 1-(Benzyloxycarbonyl)piperidin-4-ol

- AB6216

- J-519809

- 1-carbobenzyloxypiperidin-4-ol

- JKIUUDJOCYHIGY-UHFFFAOYSA-N

- Z352927960

- N-benzyloxycarbonyl-4-hydroxy-piperidine

- benzyl 4-hydroxy-1-piperidine carboxylate

- 1-(Carbobenzyloxy)piperidin-4-ol

- SCHEMBL77639

- CS-W008246

- PS-6154

- N-benzyloxycarbonyl 4-hydroxypiperidine

- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;

- BCP12930

- C13H17NO3

- phenylmethyl 4-hydroxy-1-piperidine carboxylate

- B0G

- MFCD01863722

- DTXSID60383265

- B4869

- AC-16354

- AKOS009157555

- 1-benzyloxycarbonylpiperidine-4-ol

- 4-hydroxy-N-(benzyloxycarbonyl)piperidine

- 95798-23-5

-

- MDL: MFCD01863722

- インチ: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

- InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 235.120843g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 235.120843g/mol

- 単一同位体質量: 235.120843g/mol

- 水素結合トポロジー分子極性表面積: 49.8Ų

- 重原子数: 17

- 複雑さ: 243

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.554 g/mL at 25 °C(lit.)

- ふってん: 167 °C/0.2 mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.543(lit.)

- PSA: 49.77000

- LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- リスク用語:R36/37/38

Benzyl 4-hydroxypiperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl 4-hydroxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 5g |

¥46 | 2023-02-17 | |

| Enamine | EN300-69989-0.25g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-69989-2.5g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-69989-100.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 100.0g |

$314.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |

Benzyl 4-Hydroxy-1-piperidinecarboxylate |

95798-23-5 | >98.0%(GC) | 25g |

¥190.00 | 2024-04-15 | |

| Enamine | EN300-69989-5.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 5.0g |

$32.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 100g |

1240.0CNY | 2021-08-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 100g |

¥282.00 | 2024-04-23 | |

| Ambeed | A173100-1g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 1g |

$6.0 | 2025-02-26 | |

| Chemenu | CM115938-100g |

1-Cbz-4-hydroxypiperidine |

95798-23-5 | 95%+ | 100g |

$56 | 2024-07-18 |

Benzyl 4-hydroxypiperidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt

1.2 rt; 8 h, rt

1.2 rt; 8 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Solvents: Dichloromethane , Water

1.2 Solvents: Dichloromethane , Water

リファレンス

- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines, Heterocycles, 2009, 77(1), 417-432

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt

リファレンス

- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer, Nature Communications, 2022, 13(1),

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane

リファレンス

- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

リファレンス

- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

リファレンス

- Oxidation of Secondary Methyl Ethers to Ketones, Journal of Organic Chemistry, 2017, 82(13), 6671-6679

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

リファレンス

- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer, Asian Journal of Organic Chemistry, 2022, 11(11),

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C

1.2 Reagents: Acetic acid ; pH 6.5 - 7

1.2 Reagents: Acetic acid ; pH 6.5 - 7

リファレンス

- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds, Angewandte Chemie, 2014, 53(12), 3236-3240

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C

リファレンス

- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt

リファレンス

- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol, Tetrahedron, 2005, 61(52), 12227-12237

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530

合成方法 18

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

リファレンス

- Oligospiroketals as novel molecular rods, Chemistry - A European Journal, 2007, 13(17), 4859-4872

合成方法 19

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt

リファレンス

- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation, Bioorganic Chemistry, 2002, 30(4), 285-301

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C

リファレンス

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

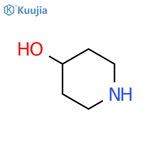

- Piperidin-4-ol

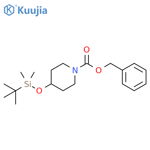

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

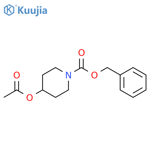

- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester

- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate 関連文献

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate) 関連製品

- 1685-33-2(Cbz-D-Valine)

- 109397-72-0(N-Cbz-4,4'-bipiperidine)

- 120278-07-1(benzyl 4-aminopiperidine-1-carboxylate)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 1155-64-2(H-Lys(Z)-OH)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 2018-66-8(N-Cbz-L-leucine)

- 1152-61-0(Z-Asp-OH)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

清らかである:99%

はかる:500g

価格 ($):175.0